Enhanced Lipophilicity (LogP) Relative to N-Unsubstituted and N-Alkyl Naphthalene-1-carboxamides
N-tert-Butylnaphthalene-1-carboxamide exhibits a calculated LogP of 3.94, which is 0.39 to 1.35 units higher than unsubstituted, N-methyl, and N-ethyl naphthalene-1-carboxamide analogs [1]. This increased lipophilicity is directly attributable to the bulky tert-butyl substituent and translates to improved membrane permeability and potential CNS penetration in biological systems [2].
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.94 (calculated) |
| Comparator Or Baseline | Naphthalene-1-carboxamide (LogP = 2.64); N-Methyl-1-naphthalenecarboxamide (LogP = 2.59); N-Ethyl-1-naphthalenecarboxamide (LogP ≈ 3.3-3.7); N-Phenyl-1-naphthamide (LogP = 3.85-4.17) |
| Quantified Difference | ΔLogP = +0.39 to +1.35 vs. N-alkyl/aryl analogs |
| Conditions | Calculated values (ACD/Labs Percepta, ChemSrc database) |
Why This Matters
Higher LogP correlates with increased passive diffusion across biological membranes, making the tert-butyl analog a preferred scaffold for optimizing bioavailability or CNS penetration in drug discovery programs.
- [1] ChemSrc. (2017). N-tert-Butylnaphthalene-1-carboxamide: LogP = 3.94290. Retrieved from https://m.chemsrc.com/baike/1072840.html. View Source
- [2] ChemSrc. (2017). Naphthalene-1-carboxamide (CAS 2243-81-4): LogP = 2.639. Retrieved from https://m.chemsrc.com/baike/1440431/. View Source
